4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride
Description
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a naphthalen-2-yl group at the 4-position and an amine group at the 3-position, forming a hydrochloride salt. The naphthalene moiety contributes significant aromaticity and lipophilicity, which may enhance binding affinity in pharmaceutical applications. The molecular formula is C₁₃H₁₂ClN₃, with a molecular weight of 245.71 g/mol (calculated from constituent atoms).
Properties
Molecular Formula |
C13H12ClN3 |
|---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
4-naphthalen-2-yl-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H |
InChI Key |
ZPIADXGPVPYYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(NN=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Approach
The pyrazole core is constructed via cyclocondensation between a β-diketone bearing the naphthalen-2-yl group and hydrazine derivatives. This method is widely used for pyrazole synthesis due to its regioselectivity and compatibility with aromatic substituents.
Synthesis of Naphthalen-2-yl β-Diketone Precursor
1-(Naphthalen-2-yl)ethan-1-one (2-acetylnaphthalene) is reacted with ethyl acetate or another ketone donor under Claisen condensation conditions to form 1-(naphthalen-2-yl)butane-1,3-dione.
-
Reactants : 2-Acetylnaphthalene (1.0 eq), ethyl acetate (2.5 eq), NaH (2.2 eq).
-
Conditions : Reflux in dry THF for 12 h under nitrogen.
-
Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
-
Yield : 68–72%.
Cyclocondensation with Hydrazine
The β-diketone is treated with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and reduction introduce the amine group.
-
Reactants : 1-(Naphthalen-2-yl)butane-1,3-dione (1.0 eq), hydrazine hydrate (1.2 eq).
-
Conditions : Reflux in ethanol with catalytic HCl (2 drops) for 6 h.
-
Intermediate : 4-(Naphthalen-2-yl)-1H-pyrazole (yield: 65%).
-
Nitration : Treat with HNO₃/H₂SO₄ at 0°C, isolate 3-nitro-4-(naphthalen-2-yl)-1H-pyrazole (yield: 55%).
-
Reduction : Hydrogenate with Pd/C (10%) in methanol under H₂ (1 atm) to obtain 4-(naphthalen-2-yl)-1H-pyrazol-3-amine (yield: 85%).
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A halogenated pyrazole intermediate is coupled with naphthalen-2-ylboronic acid using palladium catalysis.
Synthesis of 3-Iodo-1H-pyrazole
-
Reactants : 1H-Pyrazol-3-amine (1.0 eq), NaNO₂ (2.0 eq), KI (2.5 eq).
-
Conditions : Suspended in concentrated HCl at 0°C for 2 h.
-
Yield : 78% (3-iodo-1H-pyrazole).
Coupling with Naphthalen-2-ylboronic Acid
Example Procedure:
-
Reactants : 3-Iodo-1H-pyrazole (1.0 eq), naphthalen-2-ylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq).
-
Conditions : DME/H₂O (3:1), K₂CO₃ (2.0 eq), 80°C for 12 h.
-
Product : 4-(Naphthalen-2-yl)-1H-pyrazole (yield: 70%).
-
Amination : Convert to hydrochloride salt via HCl gas bubbling in ethyl acetate (yield: 92%).
Functional Group Interconversion
Reductive Amination of Pyrazole Ketones
A pyrazole-3-carbaldehyde intermediate is subjected to reductive amination.
Oxidation of Pyrazole Alcohol
Procedure:
-
Reactants : 4-(Naphthalen-2-yl)-1H-pyrazol-3-ol (1.0 eq), PCC (1.2 eq).
-
Conditions : Stir in dichloromethane at 25°C for 4 h.
-
Yield : 4-(Naphthalen-2-yl)-1H-pyrazole-3-carbaldehyde (88%).
Reductive Amination
Example Procedure:
-
Reactants : Pyrazole-3-carbaldehyde (1.0 eq), NH₄OAc (3.0 eq), NaBH₃CN (1.5 eq).
-
Conditions : Methanol, 25°C, 6 h.
-
Yield : 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine (76%).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Multi-step, requires nitration/reduction | 55–85% |
| Suzuki Coupling | Direct introduction of naphthalene group | Requires halogenated pyrazole precursor | 65–70% |
| Reductive Amination | Mild conditions, single-step amination | Limited substrate compatibility | 70–76% |
Purification and Characterization
Hydrochloride Salt Formation
The free amine is dissolved in anhydrous ethanol, treated with HCl gas, and precipitated with diethyl ether.
Typical Data:
-
Melting Point : 206–208°C (decomp.).
-
¹H NMR (DMSO-d₆) : δ 8.46 (s, 1H, pyrazole-H), 7.84–7.81 (m, 4H, naphthalene-H), 3.20 (br s, 2H, NH₂).
Challenges and Optimization
Regioselectivity in Cyclocondensation
The position of the naphthalene group is controlled by the β-diketone precursor. Using asymmetric diketones may require kinetic vs. thermodynamic control.
Chemical Reactions Analysis
Functionalization Reactions
The amine group at position 3 of the pyrazole ring undergoes electrophilic substitution and condensation reactions.
N-Alkylation and Arylation
Reaction with alkyl/aryl halides or carbonyl electrophiles (e.g., phenylisothiocyanate) in DMF or THF produces N-substituted derivatives.
Example Reaction with Phenylisothiocyanate:
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Phenylisothiocyanate | 4-(4-Chlorophenyl)-3-cyano-6-(naphthalen-2-yl)-2-oxo-1,2-dihydropyridine | DMF, 85°C, 1.5 h | 38% |
Cyclization Reactions
The compound participates in cyclocondensation with β-diketones or α,β-unsaturated carbonyls to form fused heterocycles.
Formation of Chromone-Pyrazole Hybrids:
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| 1-(2-Hydroxyaryl)propane-1,3-dione | 2-(1,3-Diphenyl-1H-pyrazol-4-yl)chromones | Ethanol, HCl, reflux | 50–83% |
Reactivity with Heterocyclic Systems
Reaction with hydrazine derivatives or hydroxylamine yields isoxazoline or pyrazoline hybrids.
Example with Hydrazine Monohydrate:
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Hydrazine monohydrate | 3-(Trifluoromethyl)-1H-pyrazol-5-yl-naphthalen-2-amine | EtOH, reflux, 15 min | 84% |
Stability and Salt Formation
The hydrochloride form stabilizes the free amine, preventing oxidation. It dissociates in polar solvents (e.g., DMSO, water) to regenerate the free base .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized pyrazoles showed promising antitumor activity by inducing apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride have been evaluated for their ability to reduce inflammation in vivo. For example, a series of pyrazole derivatives were tested using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to standard anti-inflammatory drugs like indomethacin . This suggests that such compounds could be developed into effective anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been extensively studied. In vitro evaluations against various bacterial strains have shown that compounds containing the pyrazole structure exhibit potent antibacterial and antifungal activities. Specifically, derivatives similar to 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. Pyrazole derivatives have been explored for their antioxidant capabilities. Studies indicate that compounds with naphthalene and pyrazole structures can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems . The design and synthesis of novel hybrids containing these moieties have led to promising results in antioxidant assays.
Neuroprotective Effects
Emerging research suggests that certain pyrazole derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. By modulating neurotransmitter levels and exhibiting anti-apoptotic properties, these compounds could contribute to neuronal protection against oxidative stress and inflammation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride to various biological targets. These computational approaches provide insights into the interactions at the molecular level, helping to identify potential therapeutic targets and optimize lead compounds for further development .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit apoptotic damage, modulate inflammation, scavenge free radicals, and ameliorate oxidative stress . These effects are mediated through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory mediators .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Toxicological Comparison of Pyrazol-3-amine Derivatives
Research Implications
- Naphthalene Substitution : The bulky, planar naphthalene group may improve binding to aromatic residues in enzyme active sites but could limit solubility.
- Safety Profiles: Analogs like N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine hydrochloride provide a benchmark for non-mutagenic pyrazole derivatives, suggesting the naphthalene compound may require similar testing.
- Fluorinated Derivatives : Highlight the trade-off between metabolic stability (trifluoromethyl) and pharmacokinetic optimization (fluorophenyl).
Biological Activity
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride is a derivative of the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene moiety attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the hydrochloride salt enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride can inhibit the activity of mutant BRAF, a common oncogene in melanoma. The inhibition of BRAF leads to decreased proliferation in cancer cell lines, demonstrating potential as a therapeutic agent against melanoma and other cancers .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine | Mutant BRAF | TBD | |
| 3e and 3f | EGFR | 0.031 | |
| Other Pyrazole Derivatives | Various | Varies |
Antimicrobial Activity
In vitro studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . The ability to inhibit biofilm formation further enhances their therapeutic potential.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen Tested | MIC (µg/mL) | Biofilm Inhibition (%) | Reference |
|---|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | >50 | |
| Other Derivatives | Various Bacteria | Varies | Varies |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The anti-inflammatory activity of certain pyrazoles has been evaluated in vivo, showing promising results in reducing inflammation markers .
The biological activity of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride may be attributed to several mechanisms:
- Inhibition of Oncogenic Pathways : By targeting mutant BRAF and EGFR pathways.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and biofilm formation.
- Modulation of Inflammatory Mediators : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
Case Studies
Several case studies highlight the potential applications of pyrazole derivatives in clinical settings:
- Melanoma Treatment : A study demonstrated that a series of pyrazole-based compounds effectively inhibited tumor growth in melanoma models by targeting BRAF mutations.
- Infection Control : Clinical trials involving pyrazole derivatives showed significant efficacy against resistant bacterial strains, suggesting their utility in treating infections that are difficult to manage with traditional antibiotics.
Q & A
Basic Question: What are the common synthetic routes for preparing 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride?
Methodological Answer:
The synthesis typically involves condensation reactions of naphthalene derivatives with pyrazole precursors. For example:
- Catalytic methods : Fe₂O₃@SiO₂/In₂O₃ catalysts enhance reaction efficiency by reducing side products and improving regioselectivity during the formation of pyrazole-naphthalene hybrids .
- Conventional reflux : Reactions in xylene with chloranil (1.4 mmol) under reflux for 25–30 hours yield intermediates, followed by purification via recrystallization from methanol .
- Hydrochloride formation : Freebase amines are treated with HCl in aprotic solvents under anhydrous conditions to form the hydrochloride salt, improving solubility .
Basic Question: How is the structural integrity of the compound verified in academic research?
Methodological Answer:
- Single-crystal X-ray diffraction : Determines bond angles (e.g., α = 79.9°, β = 78.8° for similar pyrazole derivatives) and confirms the naphthalene-pyrazole linkage .
- Spectroscopic techniques : NMR (¹H/¹³C) and IR identify functional groups, while mass spectrometry confirms molecular weight (e.g., C₂₀H₁₄FN₅O₂, M = 375.36) .
Advanced Question: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach integrates computational screening to identify optimal catalysts and solvent systems .
- Data-driven design : Machine learning models trained on reaction databases prioritize conditions (e.g., solvent polarity, temperature) that maximize yield and minimize byproducts .
Advanced Question: What strategies address low yields in pyrazole-naphthalene coupling reactions?
Methodological Answer:
- Catalyst optimization : Fe₂O₃@SiO₂/In₂O₃ improves electron transfer in cross-coupling reactions, achieving yields >80% for similar scaffolds .
- Purification adjustments : Sequential washing with 5% NaOH and water removes acidic impurities, while drying over anhydrous Na₂SO₄ prevents hydrolysis .
Basic Question: What are the solubility and formulation considerations for this compound?
Methodological Answer:
- Hydrochloride salt : Enhances aqueous solubility for biological assays (e.g., 10 mg/mL in water at 25°C) compared to the freebase .
- Solvent compatibility : DMSO or ethanol is preferred for stock solutions to avoid precipitation in buffer systems .
Advanced Question: How do researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., halogenation at the naphthalene ring) clarifies bioactivity trends. For example, fluorophenyl analogs show enhanced kinase inhibition .
- Dose-response validation : Replicating assays under standardized conditions (e.g., fixed ATP concentrations in kinase studies) minimizes variability .
Advanced Question: What reactor design principles apply to scaling up synthesis?
Methodological Answer:
- Continuous flow systems : Mitigate exothermic risks during chloranil-mediated reactions by maintaining precise temperature control .
- Membrane separation : Isolates intermediates via nanofiltration, reducing reliance on column chromatography .
Basic Question: What purification techniques are most effective for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
